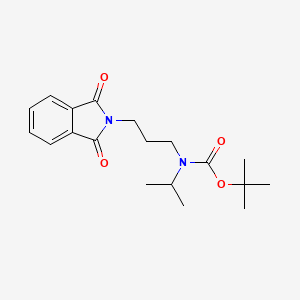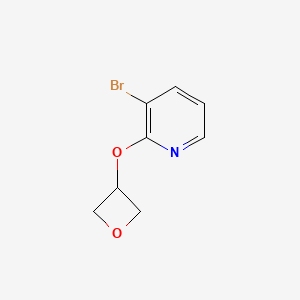
3-Bromo-2-(oxetan-3-yloxy)pyridine
Übersicht
Beschreibung
“3-Bromo-2-(oxetan-3-yloxy)pyridine” is a chemical compound with the CAS Number: 1595571-05-3 . It has a molecular weight of 230.06 . The IUPAC name for this compound is 3-bromo-2-(oxetan-3-yloxy)pyridine .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-(oxetan-3-yloxy)pyridine” is 1S/C8H8BrNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen
Heteroaryl Ethers Synthesis
The oxidative palladium-catalyzed cross-coupling of pyridotriazol-1-yloxy pyrimidines with arylboronic acids, as exemplified in the case of 3-(5-bromo-pyrimidin-2-yloxy)-3H-[1,2,3]triazolo[4,5-b]pyridine, is a notable application. This process is significant for the preparation of heteroaryl ethers, where the bromo substitution offers a handle for further elaborations such as Suzuki coupling for attaching varied aryl groups (Bardhan et al., 2009).
Antibacterial Activity
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a derivative, has been utilized as a substrate for synthesizing new cyanopyridine derivatives with notable antibacterial activity. These derivatives displayed minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against various bacteria, highlighting their potential in antimicrobial applications (Bogdanowicz et al., 2013).
Polyheterocyclic Ring Systems
The compound 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine serves as a precursor for constructing new polyheterocyclic ring systems. Such developments have implications in creating new classes of compounds with potential applications in various fields, including pharmaceuticals and materials science (Abdel‐Latif et al., 2019).
Synthesis of Imidazo[1,2-a]pyridines
A copper-mediated aerobic oxidative coupling method has been developed for converting pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines. This process tolerates various functional groups and operates under mild conditions, demonstrating its utility in the synthesis of complex pyridine-based structures (Zhou et al., 2016).
Pyridinium Betaines Synthesis
Research into the reactions of 2-Bromo-1,3-indandione with pyridine and its derivatives led to the formation of 1-(3-hydroxy-1-oxo-2-indenyl)-pyridinium hydroxide betaines. These betaines are significant due to their unique charge distribution and potential applications in various chemical processes (Frangatos & Taurins, 1959).
Eigenschaften
IUPAC Name |
3-bromo-2-(oxetan-3-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGNUTOZDBYHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=C(C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(oxetan-3-yloxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



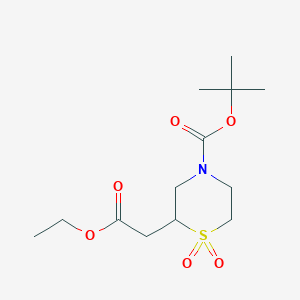
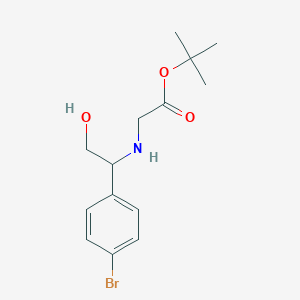
![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[4,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412361.png)
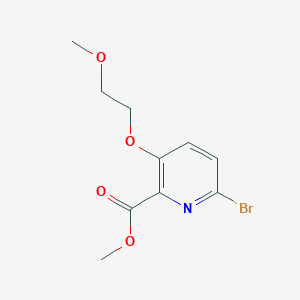

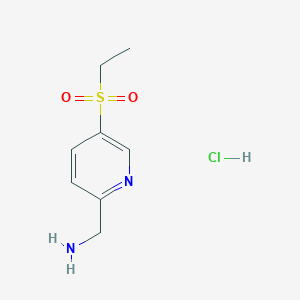


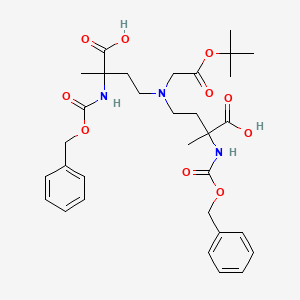
![(3S)-1-(methoxymethoxy)-4-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)piperazine-2,6-dione](/img/structure/B1412373.png)
